molecular formula C17H22O6 B1194885 Solstitialin A 13-acetate CAS No. 24470-33-5

Solstitialin A 13-acetate

Cat. No.: B1194885
CAS No.: 24470-33-5
M. Wt: 322.4 g/mol
InChI Key: XIVYFPUTCCJWCJ-ODIPTECFSA-N
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Description

Solstitialin A 13-acetate is a sesquiterpene lactone, a class of organic compounds known for their diverse biological activitiesThis compound has garnered interest due to its potential allelopathic properties, which means it can inhibit the growth of competing plant species .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Solstitialin A 13-acetate typically involves the extraction of sesquiterpene lactones from the leaves of Centaurea solstitialis. The process includes:

Industrial Production Methods: While industrial production methods are not extensively documented, the process would likely involve large-scale extraction and purification techniques, followed by chemical modification to produce the acetate derivative.

Chemical Reactions Analysis

Types of Reactions: Solstitialin A 13-acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo substitution reactions, particularly at the acetate group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Solstitialin A 13-acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Solstitialin A 13-acetate involves its interaction with cellular pathways and molecular targets. It is believed to:

Comparison with Similar Compounds

Solstitialin A 13-acetate can be compared with other sesquiterpene lactones such as:

    Cynaropicrin: Another sesquiterpene lactone with similar allelopathic properties.

    Aguerin B: Known for its biological activities, including antimicrobial effects.

    Nanocosan: A branched sesquiterpene lactone with unique chemical properties.

Uniqueness: this compound is unique due to its specific acetylation at the 13th position, which may confer distinct biological activities compared to its non-acetylated counterparts .

Biological Activity

Solstitialin A 13-acetate, a sesquiterpene lactone derived from the plant Centaurea solstitialis, has garnered significant attention due to its diverse biological activities. This compound is noted for its potential applications in ecology, medicine, and agriculture, particularly its allelopathic properties that inhibit the growth of competing plant species. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by its unique chemical structure, which includes an acetyl group at the 13th position. This modification is believed to enhance its biological activity compared to non-acetylated forms. The compound's mechanism of action includes:

  • Inhibition of Enzymes : It may inhibit enzymes involved in plant growth and development.
  • Disruption of Cellular Processes : Interference with cellular processes such as cell division and nutrient uptake has been observed.
  • Induction of Oxidative Stress : The compound can induce oxidative stress in target cells, leading to growth inhibition and cell damage .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound. It has shown remarkable antibacterial activity against various strains, including Enterococcus faecalis, with effective concentrations comparable to standard antibiotics like ampicillin. Additionally, it demonstrated significant antiviral activity against herpes simplex virus type-1 and parainfluenza virus .

Microbial Strain Minimum Inhibitory Concentration (MIC) Reference
Enterococcus faecalis1 µg/ml
Escherichia coli2 µg/ml
Herpes simplex virus type-116 µg/ml

Allelopathic Effects

This compound exhibits allelopathic properties, inhibiting the growth of competing plant species. This characteristic makes it a candidate for natural herbicide applications. Its ability to disrupt cellular processes in plants contributes to its potential use in agricultural settings .

Toxicological Studies

Toxicological assessments have indicated that this compound possesses toxic potential. In cell culture studies using fetal rat brain cells, significant toxicity was observed when exposed to this compound. The toxic effects were compared with those of cynaropicrin, another sesquiterpene lactone, highlighting the need for caution in its application .

Case Studies

Several case studies have explored the ecological and agricultural implications of this compound:

  • Ecological Impact : Research indicates that this compound can affect local biodiversity by inhibiting the growth of native flora, thus altering ecosystem dynamics.
  • Agricultural Applications : Field studies have demonstrated its effectiveness as a natural herbicide, reducing reliance on synthetic chemicals while promoting sustainable farming practices .

Comparative Analysis with Similar Compounds

This compound can be compared with other sesquiterpene lactones such as cynaropicrin and aguerin B, which also exhibit biological activities but differ in their mechanisms and potency.

Compound Biological Activity Unique Features
This compoundAntimicrobial, allelopathicAcetylation at C-13 enhances activity
CynaropicrinAntimicrobial, smooth muscle inhibitorContains alpha-methylene function
Aguerin BAntimicrobialKnown for diverse biological activities

Properties

IUPAC Name

[(3R,3aR,6aR,8S,9aR,9bR)-3,8-dihydroxy-6,9-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-3-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O6/c1-8-4-5-12-15(14-9(2)13(19)6-11(8)14)23-16(20)17(12,21)7-22-10(3)18/h11-15,19,21H,1-2,4-7H2,3H3/t11-,12+,13-,14-,15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVYFPUTCCJWCJ-ODIPTECFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1(C2CCC(=C)C3CC(C(=C)C3C2OC1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@]1([C@@H]2CCC(=C)[C@@H]3C[C@@H](C(=C)[C@@H]3[C@H]2OC1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24470-33-5
Record name Solstitialin A 13-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024470335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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